trans-3-Aminocyclohexanecarboxylic acid hydrochloride

Description

Molecular Geometry and Stereochemical Configuration

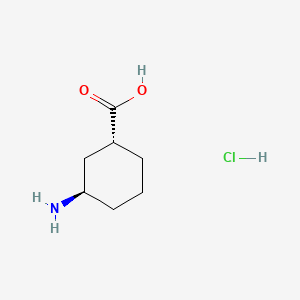

The molecular geometry of trans-3-aminocyclohexanecarboxylic acid hydrochloride is fundamentally determined by the cyclohexane ring system adopting a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated ring systems. The chair conformation minimizes steric interactions between substituents while maximizing the stability of the overall molecular framework. In this configuration, the cyclohexane ring exhibits characteristic dihedral angles and bond lengths that conform to established parameters for saturated carbon cycles.

The stereochemical configuration of the compound is defined by the trans relationship between the amino group at position 3 and the carboxylic acid group at position 1 of the cyclohexane ring. This trans arrangement places these functional groups on opposite faces of the ring, creating a spatial separation that influences both intramolecular and intermolecular interactions. The absolute configuration (1R,3R) indicates the specific three-dimensional arrangement of atoms around the chiral centers, which is crucial for understanding the compound's biological activity and chemical reactivity.

The chair conformation of the cyclohexane ring allows for two distinct orientations of substituents: axial and equatorial positions. In the most stable conformation of this compound, the bulky substituents preferentially occupy equatorial positions to minimize steric interactions. This preference for equatorial positioning is particularly important for the amino group, which can form hydrogen bonds more effectively when positioned in the equatorial orientation.

Nuclear magnetic resonance studies have confirmed the stereochemical assignments through characteristic coupling patterns and nuclear Overhauser effect correlations. The compound exhibits distinctive large diaxial couplings that are characteristic of the trans configuration, providing spectroscopic evidence for the proposed stereochemical arrangement. These spectroscopic data support the crystallographic findings and confirm the absolute configuration determined through other analytical methods.

Propriétés

IUPAC Name |

(1R,3R)-3-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUHXQPJYJANEO-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Aminocyclohexanecarboxylic acid hydrochloride typically involves the hydrogenation of 3-cyanocyclohexene followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt . The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) for the hydrogenation step. The hydrolysis step may involve the use of aqueous acid or base under controlled temperature conditions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: hydrogenation, hydrolysis, and acidification. Industrial reactors and continuous flow systems may be employed to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: trans-3-Aminocyclohexanecarboxylic acid hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Substituted cyclohexane derivatives

Applications De Recherche Scientifique

Biochemistry and Molecular Biology

trans-3-Aminocyclohexanecarboxylic acid hydrochloride is utilized in various biochemical assays and molecular biology techniques due to its ability to modify amino acids and peptides. Its applications include:

- Cell Culture and Modification : It serves as a reagent for modifying cell culture conditions, enhancing cell viability and proliferation .

- Transfection : The compound is used in transfection protocols to introduce nucleic acids into cells, facilitating gene expression studies .

Pharmaceutical Research

The compound has been investigated for its potential therapeutic applications:

- Drug Development : Studies have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting neurological disorders due to its structural similarity to amino acids involved in neurotransmission .

- Analytical Chemistry : It is employed in chromatographic techniques for the analysis of complex biological samples, aiding in the identification and quantification of various metabolites .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability through antioxidant mechanisms. This finding suggests potential applications in treating neurodegenerative diseases .

Case Study 2: Enhancing Transfection Efficiency

In another study, researchers explored the use of this compound as an enhancer for transfection efficiency in mammalian cells. The findings demonstrated that incorporating this compound into transfection protocols improved the uptake of plasmid DNA, leading to higher expression levels of target genes. This application is particularly valuable for gene therapy and genetic engineering .

Mécanisme D'action

The mechanism of action of trans-3-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Positional Isomerism: trans-2 vs. trans-3 vs. trans-4 Derivatives

The position of the amino and carboxylic acid groups on the cyclohexane ring significantly impacts physical and chemical properties:

- Key Insights :

- The trans-2 isomer exhibits a higher melting point (274–278°C) compared to other derivatives, likely due to stronger crystal packing interactions .

- The trans-3 derivative’s lack of reported melting point suggests unique solubility or stability under standard conditions, advantageous for catalytic applications .

Ring Size and Saturation: Cyclohexane vs. Cyclopentane vs. Cyclobutane

Smaller or unsaturated rings alter steric and electronic properties:

- Cyclohexene derivatives (e.g., trans-2-amino-4-cyclohexene-1-carboxylic acid) may participate in Diels-Alder reactions due to conjugated double bonds .

Functional Group Modifications: Carboxylic Acid vs. Ester vs. Hydroxyl

Substituents influence solubility, stability, and biological interactions:

- Key Insights: Ester derivatives (e.g., methyl trans-3-aminocyclohexanecarboxylate HCl) are pivotal in studying enzymatic esterase activity . Benzyloxy-protected cyclobutane derivatives enhance stability during peptide coupling reactions .

Activité Biologique

Overview

trans-3-Aminocyclohexanecarboxylic acid hydrochloride (CAS Number: 862401-49-8) is a cyclic amino acid derivative with significant implications in biological research and medicinal chemistry. Its molecular formula is C7H13NO2·HCl, and it has a molecular weight of 179.64 g/mol. This compound is primarily utilized as a model in studying the effects of amino acid derivatives on biological systems, particularly in relation to enzyme activity and receptor interactions.

The biological activity of this compound is attributed to its structural features, which allow for specific interactions with biological macromolecules. The amino group can form hydrogen bonds, while the carboxylic acid moiety can engage in ionic interactions. These interactions are crucial for modulating the activity of enzymes, receptors, and other proteins, thereby influencing various biological pathways.

Biological Applications

- Enzyme Modulation : Research indicates that this compound can modulate enzyme activities, particularly those involved in amino acid transport and metabolism. For example, it has been studied as a selective inhibitor of certain transporters, which can lead to altered cellular growth and apoptosis in cancer cells .

- Therapeutic Potential : The compound is being explored for its potential therapeutic properties in drug development. Its unique structure allows it to serve as a scaffold for creating novel pharmaceuticals targeting specific pathways involved in diseases such as diabetes and cancer .

- Model Compound : In biological research, it serves as a model compound for understanding the behavior of similar molecules within biochemical pathways. This aspect is crucial for developing new therapeutic strategies based on amino acid derivatives .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with its isomers and related compounds:

| Compound Name | Configuration | Biological Activity |

|---|---|---|

| trans-3-Aminocyclohexanecarboxylic acid | Trans | Modulates enzyme activity; potential therapeutic applications |

| cis-3-Aminocyclohexanecarboxylic acid | Cis | Different spatial arrangement may lead to varied interactions |

| trans-4-Aminocyclohexanecarboxylic acid | Trans | Investigated for similar therapeutic properties; higher reactivity |

The trans configuration of this compound enhances its reactivity and specificity compared to its cis counterparts, making it particularly valuable in medicinal chemistry .

Case Study 1: Enzyme Interaction

A study published in Molecular Pharmacology examined the interaction of this compound with glutamate dehydrogenase, a key enzyme in insulin secretion regulation. The results indicated that the compound could enhance enzyme activity at certain concentrations, suggesting a potential role in glucose metabolism modulation .

Case Study 2: Cancer Cell Apoptosis

Research conducted by Maechler et al. explored the effects of this compound on cancer cell lines. It was found that at suitable concentrations, this compound could induce apoptosis through its action on amino acid transporters, demonstrating its potential as an anti-cancer agent .

Q & A

Q. What are the recommended storage conditions for trans-3-aminocyclohexanecarboxylic acid hydrochloride to ensure stability?

Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture due to its hygroscopic nature, which can lead to hydrolysis or decomposition. Long-term stability studies suggest refrigeration extends shelf life beyond 24 months .

Q. How can researchers verify the purity and structural identity of this compound?

Use a combination of:

- HPLC with UV detection (λ = 210–230 nm) for purity assessment (>98% recommended for biological assays).

- NMR (¹H and ¹³C) to confirm the trans-configuration at C3 and the presence of the hydrochloride moiety.

- Mass spectrometry (ESI-MS) to validate molecular weight (C₇H₁₄ClNO₂; theoretical [M+H]⁺ = 188.07) .

Q. What solvents are compatible for dissolving this compound in experimental setups?

The compound is soluble in polar solvents:

- Water : Up to 50 mg/mL at 25°C (adjust pH to 3–4 with dilute HCl to prevent precipitation).

- DMSO : Use anhydrous DMSO for stock solutions (100 mM), but avoid prolonged storage due to potential sulfoxide byproduct formation .

Advanced Research Questions

Q. How can conflicting data on the compound’s melting point be resolved?

Reported melting points vary (e.g., 274–278°C vs. >300°C). Discrepancies arise from:

Q. What synthetic routes optimize yield for this compound?

Two validated methods:

- Method A : Hydrogenation of 3-nitrocyclohexanecarboxylic acid using Pd/C in ethanol, followed by HCl neutralization (yield: 75–80%) .

- Method B : Enzymatic resolution of racemic mixtures using acylase I, achieving >99% enantiomeric excess (ee) but lower yield (50–60%) .

Q. How does the compound’s stability vary under acidic vs. alkaline conditions?

Q. What analytical strategies differentiate this compound from structural analogs like trans-4-aminocyclohexanol hydrochloride?

Q. How can researchers mitigate risks during handling?

- PPE : Use nitrile gloves and fume hoods to avoid inhalation of hydrochloride aerosols.

- Waste disposal : Neutralize with 1M NaOH before incineration to prevent environmental release of chlorinated byproducts .

Methodological Guidance for Data Interpretation

Q. How should contradictory bioactivity results in cell-based assays be addressed?

Potential causes include:

Q. What computational tools predict the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.